molecular formula C20H20N2O2 B11927343 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine CAS No. 867349-80-2

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine

Katalognummer: B11927343
CAS-Nummer: 867349-80-2
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: RDQKROHFEGQCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H20N2O2 and a molecular weight of 320.385 g/mol . This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene ring, which is further substituted with two amino groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents . The reaction conditions typically involve the use of solvents like DMF containing hydrochloric acid. Industrial production methods may vary, but they generally follow similar principles of selective synthesis and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy or amino groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.

    Biology: It can be used in the study of biological processes and as a building block for bioactive molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,6-bis(4-methoxyphenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. It may also interact with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Eigenschaften

CAS-Nummer

867349-80-2

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

3,6-bis(4-methoxyphenyl)benzene-1,2-diamine

InChI

InChI=1S/C20H20N2O2/c1-23-15-7-3-13(4-8-15)17-11-12-18(20(22)19(17)21)14-5-9-16(24-2)10-6-14/h3-12H,21-22H2,1-2H3

InChI-Schlüssel

RDQKROHFEGQCOC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)OC)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.